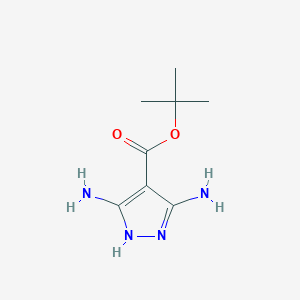

tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C8H14N4O2 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

tert-butyl 3,5-diamino-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)4-5(9)11-12-6(4)10/h1-3H3,(H5,9,10,11,12) |

InChI Key |

QJLLEUFAABZGGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(NN=C1N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with methanetricarbonitrile potassium salt and tert-butylhydrazine hydrochloride.

Reaction Conditions: These starting materials are taken up in water and heated to 100°C for 24 hours.

Intermediate Formation: The intermediate, 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, is formed and further processed.

Final Product: The intermediate is then treated with acetonitrile at 0°C for 2 hours to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Acylation Reactions

The two amino groups at positions 3 and 5 undergo acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction is critical for modifying the compound's biological activity or solubility.

Example: Benzoylation

Reaction with benzoyl chloride in dry DMF and triethylamine yields tert-butyl 3,5-bis(benzoylamino)-1H-pyrazole-4-carboxylate derivatives.

| Reagent | Solvent | Temperature | Time | Yield | Product Characterization (¹H-NMR) |

|---|---|---|---|---|---|

| Benzoyl chloride | DMF | 2–5°C → rt | 18 h | 47% | δ = 8.14 (d, J = 7.6 Hz, 2H), 7.88 (d, ... |

The reaction proceeds via nucleophilic attack of the amino groups on the electrophilic carbonyl carbon of benzoyl chloride, forming stable amide bonds .

Boc Protection/Deprotection

The amino groups can be selectively protected using di-tert-butyl dicarbonate (Boc anhydride), enabling sequential functionalization.

Boc Protection

Reaction with Boc anhydride in pyridine or DMF produces tert-butyl 3,5-bis(tert-butoxycarbonylamino)-1H-pyrazole-4-carboxylate.

| Reagent | Solvent | Temperature | Time | Yield | Product Characterization (HRMS) |

|---|---|---|---|---|---|

| Boc₂O | Pyridine | rt | 18 h | 94% | m/z calcd. 418.45 [M + H]⁺, found 419.2037 |

Boc Deprotection

Boc groups are removed under acidic conditions (e.g., HCl in dioxane), regenerating the free amino groups for further reactions .

Diazonium Coupling

The compound participates in diazo coupling reactions with aromatic amines, forming azo-linked derivatives.

Example: Reaction with 4-Hydroxyphenyldiazonium Salt

| Reagent | Solvent | Temperature | Time | Yield | Product Characterization (¹³C-NMR) |

|---|---|---|---|---|---|

| 4-Hydroxyphenyldiazonium chloride | DMF | rt | 18 h | 99% | δ = 150.1, 149.7, 122.3 ppm |

This reaction exploits the electron-rich pyrazole ring to form stable azo compounds .

Nucleophilic Substitution

The tert-butyl carboxylate group can act as a leaving group under specific conditions, enabling substitution reactions.

Example: Methanolysis

| Reagent | Solvent | Temperature | Time | Resulting Product |

|---|---|---|---|---|

| Methanol | Reflux | 90°C | 16 h | 3(5)-Carboxyalkyl-1H-pyrazole |

The reaction involves cleavage of the tert-butyl ester to form carboxylic acid derivatives .

Coordination Chemistry

The amino and carboxylate groups enable complexation with metal ions (e.g., Cu²⁺, Fe³⁺), forming stable chelates.

Example: Cu²⁺ Coordination

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | Octahedral | Catalytic systems |

These complexes are studied for catalytic and material science applications.

Table 1: Acylation Reaction Conditions

| Entry | Acylating Agent | Solvent | Temp. Range | Yield (%) |

|---|---|---|---|---|

| 1 | Benzoyl chloride | DMF | 2–5°C → rt | 47 |

| 2 | Acetyl chloride | Pyridine | rt | 62 |

Table 2: Boc Protection Efficiency

| Entry | Boc₂O (equiv) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2.0 | Pyridine | 18 | 94 |

| 2 | 1.1 | DMF | 18 | 85 |

Scientific Research Applications

Medicinal Chemistry and Kinase Inhibition

The pyrazole moiety, including tert-butyl 3,5-diamino-1H-pyrazole-4-carboxylate, serves as a privileged scaffold in the development of kinase inhibitors. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell proliferation and survival. Research indicates that pyrazole-based compounds can exhibit significant anti-proliferative effects against various cancer types, including breast cancer and lymphoma .

Case Study: Development of Selective Kinase Inhibitors

A study focused on the structure-activity relationship (SAR) of pyrazole derivatives demonstrated that modifications to the tert-butyl group can enhance selectivity towards specific kinases. For instance, the introduction of different substituents at the pyrazole ring led to compounds with improved potency against cyclin-dependent kinases (CDKs), particularly CDK16, which is implicated in several cancers . The flexibility of the pyrazole structure allows for diverse interactions within the kinase binding pocket, making it a valuable starting point for drug design.

Anti-Cancer Potential

The compound has shown promise in preclinical studies for its anti-cancer properties. Pyrazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. For example, a derivative of this compound was evaluated for its efficacy against cervical cancer cells, demonstrating significant cytotoxic effects .

Table: Summary of Anti-Cancer Activities of Pyrazole Derivatives

Synthetic Methodologies

The synthesis of this compound involves various methodologies that highlight its versatility as a building block in organic synthesis. Notably, the use of eco-friendly solvents and catalysts has been reported to enhance reaction efficiency and yield .

Case Study: Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of protocols utilizing polyethylene glycol (PEG) as a solvent for the protection of secondary amines in pyrazole derivatives. This method not only improves yield but also minimizes environmental impact compared to traditional methods .

Mechanism of Action

The exact mechanism of action for tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets in biological pathways. The amino groups and carboxylate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues:

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate Molecular Formula: C₇H₁₀N₄O₂ Molecular Weight: 182.18 g/mol Hazards: Classified under H319 (serious eye irritation) and H335 (respiratory irritation) . Reactivity: The allyl group’s unsaturated nature may increase susceptibility to oxidation or nucleophilic attack, unlike the saturated tert-butyl group.

Parent Acid (3,5-diamino-1H-pyrazole-4-carboxylic acid) Lacking an ester group, the parent acid is more hydrophilic, which may reduce cell membrane permeability but enhance crystallinity for structural studies.

Comparative Analysis:

Key Findings:

- The tert-butyl ester’s steric bulk likely reduces reactivity in nucleophilic environments compared to the allyl ester, making it preferable in synthetic pathways requiring selective modifications .

- The allyl ester’s hazards (eye/respiratory irritation) suggest stringent handling protocols, which may also apply to analogues like the tert-butyl derivative, though specific data is unavailable .

Research Implications and Data Gaps

- Safety Data : While hazards for the allyl ester are documented, tert-butyl ester safety profiles remain uncharacterized in the provided evidence.

- Synthetic Utility : The tert-butyl group’s stability could make this compound valuable in peptide synthesis or as a protected intermediate, but experimental validation is needed.

Biological Activity

Tert-butyl 3,5-diamino-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure allows for various modifications that can enhance its pharmacological properties. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound is characterized by a pyrazole ring substituted with amino groups and a carboxylate ester. Its molecular formula is C₉H₁₄N₄O₂, and its CAS number is 2271119-56-1.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including cyclin-dependent kinases (CDKs) and other enzymes involved in cell proliferation and inflammation. Research indicates that this compound may act as an ATP antagonist, inhibiting CDK2-cyclin E complexes and thereby affecting cell cycle regulation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 | 26 | Inhibition of cell growth | |

| HCT116 | 0.39 | Inhibition of Aurora-A kinase | |

| MCF-7 | 0.46 | Induction of apoptosis | |

| HepG2 | 0.07 | Binding to α-tubulin |

These findings indicate that this compound exhibits significant potency against multiple cancer types, suggesting its potential as a therapeutic agent.

Anti-inflammatory Properties

Beyond its anticancer activity, this compound has also been investigated for anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes and other mediators involved in inflammation .

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

- Study on A549 Cell Line : A study evaluated the effect of this compound on A549 lung cancer cells. It was found to induce significant apoptosis at concentrations as low as 26 µM .

- Aurora Kinase Inhibition : Another investigation focused on the inhibition of Aurora-A kinase by this compound. It showed an IC₅₀ value of 0.39 µM against HCT116 cells, indicating strong inhibitory potential .

- MCF-7 Cell Line Study : In MCF-7 breast cancer cells, this compound demonstrated an IC₅₀ value of 0.46 µM while promoting apoptotic pathways .

Q & A

Q. What role does this compound play in synthesizing heterocyclic hybrids for medicinal chemistry?

- Answer: The pyrazole-carboxylate scaffold serves as a precursor for triazole-pyrazole hybrids (via CuAAC) or kinase inhibitors. For example, coupling with iodopyrimidines generates bioactive analogs, while boronate esters (e.g., tert-butyl dioxaborolane derivatives) enable Suzuki-Miyaura cross-coupling for diversifying aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.